[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate
CAS No.: 383147-92-0
Cat. No.: VC0547792
Molecular Formula: C20H19N3O7
Molecular Weight: 413.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383147-92-0 |
|---|---|
| Molecular Formula | C20H19N3O7 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | [(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate |
| Standard InChI | InChI=1S/C20H19N3O7/c1-29-15-9-6-13(7-10-15)20(24)30-21-18-5-3-2-4-16(18)17-11-8-14(22(25)26)12-19(17)23(27)28/h6-12,16H,2-5H2,1H3/b21-18- |
| Standard InChI Key | CMBGPKUWBUDMMJ-UZYVYHOESA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate is a synthetic organic compound characterized by three distinct moieties:
-
A cyclohexylidene ring providing conformational rigidity.
-
A 2,4-dinitrophenyl group () acting as a strong electron-withdrawing substituent.
-
A 4-methoxybenzoate ester () contributing solubility and steric bulk .
The compound’s IUPAC name reflects its Z-configuration, where the imino group () bridges the cyclohexylidene and 4-methoxybenzoate components. Alternative synonyms include 1-(2-([(4-Methoxybenzoyl)oxy]imino)cyclohexyl)-2,4-dinitrobenzene and Compound 1T-0219 (SC) .
| Property | Value |
|---|---|
| CAS Registry Number | 383147-92-0 |
| Molecular Formula | |
| Molar Mass | 413.38 g/mol |
| Purity (Commercial) | ≥97% |
Stereochemical Considerations
The (Z)-configuration denotes that the higher-priority groups (2,4-dinitrophenyl and 4-methoxybenzoate) are on the same side of the imino double bond. This geometry influences intermolecular interactions, such as hydrogen bonding with the nitro groups, which may enhance thermal stability .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Condensation Reaction: Cyclohexanone reacts with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate.
-
Esterification: The hydrazone undergoes nucleophilic acyl substitution with 4-methoxybenzoyl chloride, yielding the final product .
Key reaction parameters include:
-
Temperature: 60–80°C for optimal imine formation.
-
Catalysts: Acidic conditions (e.g., HCl) to protonate the hydrazine and drive condensation.
Industrial Production
MolCore BioPharmatech produces the compound under ISO-certified conditions, ensuring high purity (≥97%) for pharmaceutical intermediates . Scalability is achieved through continuous-flow reactors, minimizing byproducts like unreacted hydrazine or ester hydrolysis products.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic and cyclohexylidene groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) . Stability studies indicate decomposition above 200°C, attributed to nitro group exothermic decomposition .
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume